molecular formula C11H16FNS B11729865 N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine

N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine

Cat. No.: B11729865
M. Wt: 213.32 g/mol
InChI Key: IJZLLPOCVPOXJR-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine is an organic compound that features a cyclohexanamine backbone substituted with a 5-fluorothiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a fluorinated thiophene derivative. One common method is the nucleophilic substitution reaction where cyclohexanamine reacts with 5-fluorothiophen-2-ylmethyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The fluorinated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in multiple types of interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
  • N-[(5-(2-fluorophenyl)-2-furyl]methyl}cyclohexanamine
  • N-[(thiophen-2-yl)methyl]cyclohexanamine

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine is unique due to the presence of the fluorine atom on the thiophene ring. This fluorine atom can significantly alter the compound’s electronic properties, making it more reactive and potentially more effective in its applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C11H16FNS

Molecular Weight

213.32 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine

InChI

InChI=1S/C11H16FNS/c12-11-7-6-10(14-11)8-13-9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2

InChI Key

IJZLLPOCVPOXJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(S2)F

Origin of Product

United States

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